3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
CAS No.: 957484-20-7
Cat. No.: VC2021350
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957484-20-7 |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | 3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) |
| Standard InChI Key | JMBLIUHKCUGQRU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C |
| Canonical SMILES | CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C |
Introduction
Structural and Chemical Identity
Basic Identification
3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring both pyrazole and isoxazole rings connected through a carbon-carbon bond. The compound is characterized by the following identifiers :
| Parameter | Value |
|---|---|
| CAS Number | 957484-20-7 |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | 3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
Structural Representation
The structure of this compound consists of a 1,3-dimethyl-1H-pyrazole ring connected at its 4-position to the 3-position of an isoxazole ring, which bears a carboxylic acid group at its 5-position. This configuration contributes significantly to its chemical behavior and biological interactions.
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) |
| Standard InChIKey | JMBLIUHKCUGQRU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C |
| PubChem Compound ID | 6485393 |
Physical and Chemical Properties
Physical Properties
The physical characteristics of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid are important considerations for its handling, formulation, and application in research. While specific experimental data is limited in the available literature, computational predictions and general characteristics of similar heterocyclic compounds provide valuable insights.
The compound typically exists as a solid at room temperature, consistent with many carboxylic acid-containing heterocycles. Due to its carboxylic acid functionality, it exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), while showing limited solubility in water and non-polar solvents .
Chemical Reactivity
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The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Amidation with amines
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Reduction to alcohols
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Salt formation with bases
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The isoxazole ring participates in:
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Electrophilic substitution reactions (though less readily than other heterocycles)
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Ring-opening reactions under specific conditions
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Coordination with metal ions
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The pyrazole moiety contributes to:
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Hydrogen bonding through the nitrogen atoms
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Coordination with metals
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Limited electrophilic aromatic substitution
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Synthesis Methods
Pyrazole Ring Formation
The synthesis of the pyrazole portion likely follows established methods for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is a potential precursor or structural analog. The patent literature describes a three-step process for this related compound :
Step 1: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate.
Step 2: Reaction of this intermediate with methylhydrazine in the presence of sodium hydroxide to form the pyrazole ring structure.
Step 3: Hydrolysis of the ester functionality to yield the carboxylic acid.
The reaction conditions typically involve:
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Temperature range of 85-120°C
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Use of toluene as a solvent
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Acidic conditions (15% hydrochloric acid) for the final hydrolysis step
Isoxazole Formation and Coupling
The formation of the isoxazole ring and its connection to the pyrazole moiety would likely involve:
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Preparation of an appropriate alkyne or α,β-unsaturated carbonyl compound
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Reaction with hydroxylamine or its derivatives to form the isoxazole ring
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Coupling reactions to connect the preformed pyrazole and isoxazole components
Alternatively, the synthesis might involve constructing the isoxazole ring directly on a suitable pyrazole derivative through cycloaddition reactions or related methodologies .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is likely influenced by several structural features :
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The pyrazole ring: Known to interact with various biological targets through hydrogen bonding and hydrophobic interactions.
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The isoxazole ring: Provides rigidity to the molecule and offers additional binding points through its nitrogen and oxygen atoms.
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The carboxylic acid group: Contributes to water solubility and can form ionic interactions with positively charged amino acid residues in protein binding sites.
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The methyl substituents: Affect the electron density distribution and provide hydrophobic interaction points.
Research Applications
The compound has several potential applications in scientific research:
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As a building block in medicinal chemistry for the synthesis of more complex bioactive molecules.
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As a probe for investigating specific biological pathways and mechanisms.
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In structure-activity relationship studies to understand the impact of structural modifications on biological activity.
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As a potential lead compound for the development of therapeutic agents targeting specific disease pathways.
Comparative Analysis
Similar Compounds
Structurally related compounds provide valuable context for understanding the properties and potential applications of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. Notable related compounds include :
| Compound | Structural Difference | Key Distinction |
|---|---|---|
| 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | Position of carboxylic acid on the isoxazole ring (3 vs. 5) | Different spatial orientation of the carboxylic acid group |
| 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid | Different position of methyl group on pyrazole (1,5 vs. 1,3) and dihydroisoxazole vs. isoxazole ring | Reduced isoxazole ring affects planarity and electron distribution |
| 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Lacks the isoxazole ring | Simpler structure with different reactivity profile |
Structure-Property Relationships
The structural features of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid directly influence its physical, chemical, and biological properties :
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The position of the carboxylic acid group on the isoxazole ring (5-position) affects:
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Its acidity (pKa)
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Hydrogen bonding capabilities
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Biological target interactions
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The 1,3-dimethyl substitution pattern on the pyrazole ring influences:
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Electron density distribution
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Lipophilicity
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Metabolic stability
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The connection between the pyrazole and isoxazole rings determines:
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Molecular geometry and rigidity
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Conformational preferences
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Binding characteristics with biological targets
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